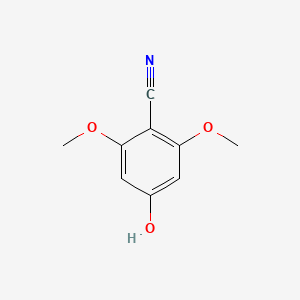![molecular formula C9H12F2O B15272612 1-[(3,3-Difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15272612.png)
1-[(3,3-Difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,3-Difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C9H12F2O. It is characterized by the presence of a cyclopropane ring and a difluorocyclobutyl group, making it a unique and interesting molecule for various chemical studies and applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,3-Difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde typically involves the reaction of cyclopropane derivatives with difluorocyclobutyl intermediates. One common method includes the use of Grignard reagents, where the difluorocyclobutyl group is introduced via a nucleophilic substitution reaction . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
1-[(3,3-Difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted cyclopropane derivatives
科学研究应用
1-[(3,3-Difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-[(3,3-Difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The difluorocyclobutyl group may also interact with hydrophobic pockets in biomolecules, influencing their activity and stability .
相似化合物的比较
Similar Compounds
Cyclopropane-1-carbaldehyde: Lacks the difluorocyclobutyl group, making it less sterically hindered and potentially more reactive.
1-[(3,3-Difluorocyclobutyl)methyl]cyclopropane-1-amine:
Uniqueness
1-[(3,3-Difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde is unique due to the presence of both a cyclopropane ring and a difluorocyclobutyl group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various research and industrial applications .
属性
分子式 |
C9H12F2O |
|---|---|
分子量 |
174.19 g/mol |
IUPAC 名称 |
1-[(3,3-difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H12F2O/c10-9(11)4-7(5-9)3-8(6-12)1-2-8/h6-7H,1-5H2 |
InChI 键 |
JHEUQGSYWVBVBE-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CC2CC(C2)(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


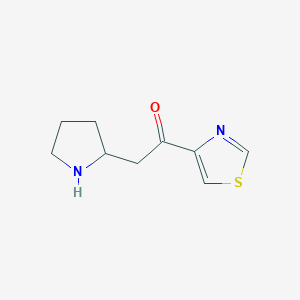
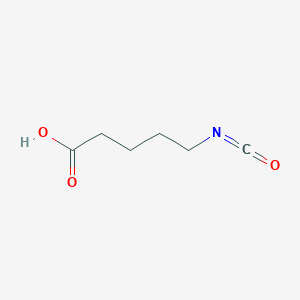
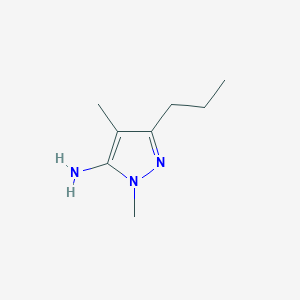
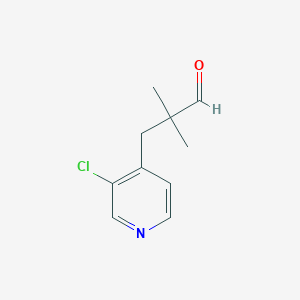
![3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B15272541.png)

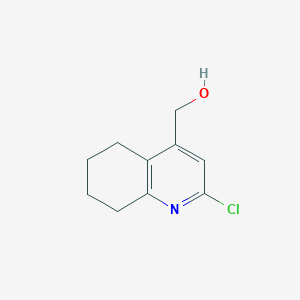
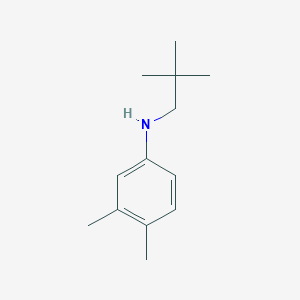
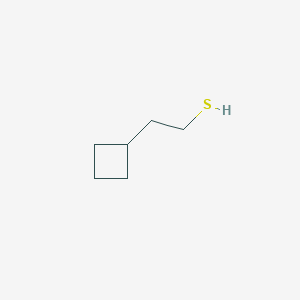
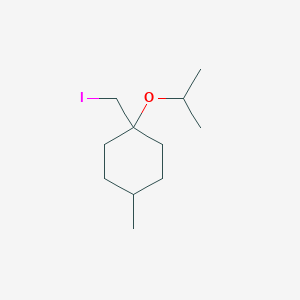
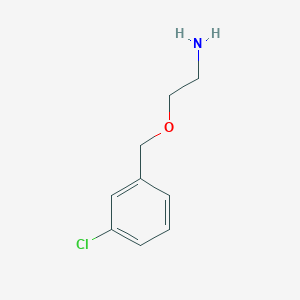
![3-[(2-Bromocyclopentyl)oxy]oxetane](/img/structure/B15272599.png)

